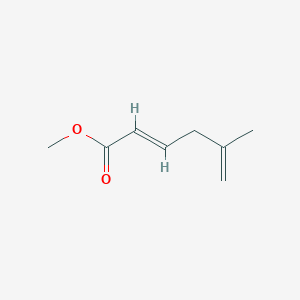

Methyl 5-methylhexa-2,5-dienoate

Descripción

Methyl 5-methylhexa-2,5-dienoate is an unsaturated ester characterized by a six-carbon chain (hexa) with conjugated double bonds at positions 2 and 5 and a methyl substituent at position 5. Its molecular formula is C₈H₁₂O₂, with an approximate molecular weight of 140.18 g/mol. The compound’s structure can be represented as CH₂=CH-CO-O-CH₂-C(CH₃)=CH₂, featuring a conjugated diene system and an ester functional group.

Propiedades

Número CAS |

22070-63-9 |

|---|---|

Fórmula molecular |

C₈H₁₂O₂ |

Peso molecular |

140.18 |

Nombre IUPAC |

methyl (2E)-5-methylhexa-2,5-dienoate |

InChI |

InChI=1S/C8H12O2/c1-7(2)5-4-6-8(9)10-3/h4,6H,1,5H2,2-3H3/b6-4+ |

SMILES |

CC(=C)CC=CC(=O)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 5-methylhexa-2,5-dienoate can be synthesized through several methods. One common approach involves the esterification of 5-methylhexa-2,5-dienoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of methyl 5-methylhexa-2,5-dienoate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-methylhexa-2,5-dienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated esters.

Substitution: The conjugated diene system allows for electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are used

Major Products Formed

Oxidation: Formation of 5-methylhexa-2,5-dienoic acid or its aldehyde derivative.

Reduction: Formation of methyl 5-methylhexanoate.

Substitution: Formation of various substituted derivatives depending on the reagents used

Aplicaciones Científicas De Investigación

Methyl 5-methylhexa-2,5-dienoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals .

Mecanismo De Acción

The mechanism of action of methyl 5-methylhexa-2,5-dienoate involves its interaction with various molecular targets and pathways. The conjugated diene system allows the compound to participate in electron transfer reactions, which can modulate the activity of enzymes and receptors. Additionally, the ester functional group can undergo hydrolysis, releasing the corresponding acid, which may exert biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares Methyl 5-methylhexa-2,5-dienoate with structurally related esters from the provided evidence, focusing on molecular properties, substituent effects, and synthesis insights.

Structural and Molecular Properties

Key Observations:

Methyl (3E)-hexa-3,5-dienoate lacks substituents, making it more reactive in cycloadditions but less stable than the target compound’s conjugated system .

Double Bond Position: The target’s conjugated 2,5-diene system may enhance stability and electronic delocalization compared to the isolated 3,5-diene in Methyl (3E)-hexa-3,5-dienoate .

Functional Groups: Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate incorporates an aromatic ring and ketone, diverging significantly from the target’s aliphatic diene structure. Such aromatic esters often participate in photochemical reactions or serve as intermediates in drug synthesis .

Stability and Reactivity

- The methyl group at C5 in the target compound may stabilize the diene system through hyperconjugation, whereas Methyl 5,6-dimethylhepta-3,5-dienoate’s dual substituents could increase steric hindrance, slowing reactions like Diels-Alder .

- The absence of substituents in Methyl (3E)-hexa-3,5-dienoate likely makes it more prone to polymerization or oxidation compared to the target .

Research Findings and Gaps

- Structural Insights: The provided evidence underscores how chain length, substituents, and double bond positioning influence reactivity and stability in dienoate esters.

- Data Limitations: Direct studies on Methyl 5-methylhexa-2,5-dienoate are absent in the provided materials, necessitating extrapolation from analogs. Further research is required to elucidate its synthesis, spectroscopic profiles (e.g., NMR, IR), and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.